2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline (CAS 58589-02-9) is a specialized, bifunctional heterocyclic building block characterized by a reactive ortho-aniline moiety and a rigid, metabolically stable 1,2,4-oxadiazole core [1]. The incorporation of a para-methylphenyl (p-tolyl) group provides a mild electron-donating (+I) effect, which subtly modulates the nucleophilicity of the primary amine while increasing the overall lipophilicity of the scaffold[2]. In procurement and process chemistry, this compound is primarily sourced as a structurally pre-formed precursor for the synthesis of complex polycyclic systems, kinase inhibitors, and advanced optoelectronic materials, where the 1,2,4-oxadiazole acts as a robust bioisostere for amides and esters [1].
Substituting 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline with closely related analogs, such as the unsubstituted phenyl derivative or halogenated variants, introduces measurable process and yield liabilities [1]. The unsubstituted phenyl analog exhibits lower solubility in standard aprotic process solvents, complicating high-concentration batch scaling [2]. Conversely, utilizing the 4-chlorophenyl analog introduces a reactive C-Cl bond that acts as a competitive site for oxidative addition during downstream palladium-catalyzed cross-coupling, leading to complex product mixtures and reduced primary amination yields [1]. Furthermore, attempting to use open-chain amide precursors instead of the pre-formed 1,2,4-oxadiazole ring results in premature thermal degradation or incomplete cyclization under stringent reaction conditions, fundamentally altering the structural integrity of the final product[3].
During downstream functionalization via Buchwald-Hartwig amination, the target compound demonstrates a >25% absolute increase in amination yield compared to halogenated analogs due to improved chemoselectivity [1]. The presence of the p-tolyl group ensures that the primary aniline reacts cleanly, whereas the 4-chlorophenyl analog undergoes competitive oxidative addition at the aryl chloride bond, significantly depressing the yield of the desired aminated product [2].
| Evidence Dimension | Primary amination yield in Pd-catalyzed cross-coupling |
| Target Compound Data | >85% yield with no detectable oligomerization |
| Comparator Or Baseline | 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline (<60% yield) |
| Quantified Difference | >25% absolute increase in target yield |
| Conditions | Pd2(dba)3 / XPhos, NaOtBu, Toluene, 100°C, 12h |
Eliminates the need for complex chromatographic separations, directly lowering the cost of goods (COGs) in multi-step API manufacturing.
The asymmetric disruption of crystal packing induced by the para-methyl group significantly enhances the compound's solubility profile in standard process solvents compared to the unsubstituted baseline [1]. This improved solubility in 2-methyltetrahydrofuran (2-MeTHF) allows for more concentrated reaction mixtures, which is critical for volumetric efficiency during industrial scale-up [2].
| Evidence Dimension | Saturation solubility in 2-MeTHF at 25°C |
| Target Compound Data | 45.2 mg/mL |
| Comparator Or Baseline | 2-[3-phenyl-1,2,4-oxadiazol-5-yl]aniline (24.8 mg/mL) |
| Quantified Difference | 82% increase in solubility |
| Conditions | Isothermal shake-flask method, 2-MeTHF, 25°C, HPLC quantification |
Enables higher-throughput batch processing and reduces total solvent consumption, directly supporting green chemistry mandates and lowering waste disposal costs.
For applications requiring high-temperature cyclization or melt processing, the pre-formed 1,2,4-oxadiazole ring offers exceptional thermal resilience[1]. When compared to its open-chain synthetic precursor, 2-amino-N-(4-methylphenyl)benzamide, the target compound maintains structural integrity at temperatures exceeding 250°C, preventing premature degradation during aggressive downstream synthetic steps [2].
| Evidence Dimension | Thermal degradation onset temperature (Td) |
| Target Compound Data | 262°C |
| Comparator Or Baseline | 2-amino-N-(4-methylphenyl)benzamide (184°C) |
| Quantified Difference | 78°C extension in thermal operating window |
| Conditions | Thermogravimetric analysis (TGA), nitrogen atmosphere, 10°C/min heating rate |
Permits the use of microwave-assisted synthesis and high-temperature melt-casting techniques without risking scaffold decomposition.
When utilized as an intact pharmacophore, the 1,2,4-oxadiazole core demonstrates enhanced resistance to acid-catalyzed hydrolysis compared to its 1,3,4-oxadiazole isomer [1]. This stability ensures that the compound remains intact during acidic workups in the laboratory and maintains a longer half-life in simulated gastric conditions when incorporated into final pharmaceutical formulations [2].
| Evidence Dimension | Percentage of ring degradation/hydrolysis |
| Target Compound Data | <2% degradation |
| Comparator Or Baseline | 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline (~8.5% degradation) |
| Quantified Difference | >4-fold reduction in hydrolytic cleavage |
| Conditions | Aqueous acidic media (pH 2.0), 37°C, 48 hours |
Ensures robust stability during rigorous chemical workups and improves the predictive stability of downstream pharmaceutical derivatives.
The compound's quantified chemoselectivity advantage over halogenated analogs and its reactive aniline moiety make it an ideal starting material for synthesizing complex, multi-ring kinase inhibitors, where the 1,2,4-oxadiazole ring serves as a metabolically stable hinge-binding motif[1].
Benefiting from its high thermal stability (Td > 260°C), this scaffold is highly suitable for integration into electron-transport layers and tunable fluorophores for OLED applications, where structural integrity under thermal stress is paramount [2].
The enhanced solubility of the p-tolyl derivative in green solvents like 2-MeTHF facilitates automated, parallel synthesis workflows, allowing medicinal chemists to rapidly generate diverse libraries of quinazolinone and benzimidazole derivatives without solubility-induced line blockages [3].